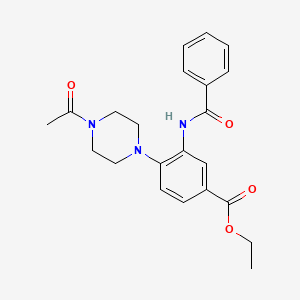
N-(2-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves the reaction of 2-methoxybenzylamine with 3-methyl-1H-1,2,4-triazole-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate the biological activity of this compound to explore its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Triazole derivatives have been shown to exhibit a wide range of pharmacological activities, including antiviral, anti-inflammatory, and antitumor effects. This compound is evaluated for its efficacy and safety in preclinical studies.
Industry
In the industrial sector, this compound is used in the development of advanced materials. It can be incorporated into polymers and coatings to enhance their properties, such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of N-(2-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In biological systems, triazole derivatives are known to inhibit enzymes by binding to their active sites. This compound may exert its effects by inhibiting key enzymes involved in cellular processes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methoxybenzyl)-1H-1,2,4-triazol-5-amine: Similar structure but lacks the methyl group at the 3-position.
N-(2-methoxybenzyl)-3-ethyl-1H-1,2,4-triazol-5-amine: Similar structure with an ethyl group instead of a methyl group at the 3-position.
N-(2-methoxybenzyl)-3-phenyl-1H-1,2,4-triazol-5-amine: Similar structure with a phenyl group at the 3-position.
Uniqueness
N-(2-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is unique due to the presence of the 3-methyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the triazole ring can affect the compound’s interaction with molecular targets, leading to distinct pharmacological properties.
Propiedades
Fórmula molecular |
C11H14N4O |
|---|---|
Peso molecular |
218.26 g/mol |
Nombre IUPAC |
N-[(2-methoxyphenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H14N4O/c1-8-13-11(15-14-8)12-7-9-5-3-4-6-10(9)16-2/h3-6H,7H2,1-2H3,(H2,12,13,14,15) |
Clave InChI |
HALAWOCGDSNRPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NN1)NCC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12490392.png)

![2-(2,4-Dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12490397.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12490415.png)
![4-chloro-N-{2-[(3-methylcyclohexyl)amino]ethyl}benzamide](/img/structure/B12490419.png)

![5-(3-bromophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12490432.png)
![1-(3-{[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethanone](/img/structure/B12490437.png)
![2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12490449.png)
![N-(1,1-dioxidotetrahydrothiophen-2-yl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B12490450.png)

![{4-[(4-Bromophenyl)amino]piperidin-1-yl}(phenyl)methanone](/img/structure/B12490482.png)
![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B12490485.png)
